molecular formula C18H21N5O2S B2659618 7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872612-36-7

7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2659618
CAS No.: 872612-36-7
M. Wt: 371.46
InChI Key: DASDCIQDFRPIRX-UHFFFAOYSA-N
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Description

7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex heterocyclic compound It features a diazino-pyrimidine core with various substituents, including a butyl group, two methyl groups, a pyridin-3-ylmethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, alkyl halides, and thiols. The synthesis can be broken down into the following steps:

    Formation of the Pyridin-3-ylmethyl Intermediate: This step involves the alkylation of pyridine with an appropriate alkyl halide under basic conditions.

    Sulfanylation: The pyridin-3-ylmethyl intermediate is then reacted with a thiol to introduce the sulfanyl group.

    Cyclization: The final step involves the cyclization of the intermediate with appropriate reagents to form the diazino-pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridin-3-ylmethyl group can be reduced to a piperidinylmethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidinylmethyl derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diazino-pyrimidine core and various substituents. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: Lacks the butyl group, which may affect its biological activity.

    7-butyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: Has a different position of the pyridinyl group, which may alter its interaction with molecular targets.

Uniqueness

The uniqueness of 7-butyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific combination of substituents and the resulting structural and electronic properties. These features can lead to distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-4-5-8-13-20-15-14(17(24)23(3)18(25)22(15)2)16(21-13)26-11-12-7-6-9-19-10-12/h6-7,9-10H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASDCIQDFRPIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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